2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of benzoxazinones, which are characterized by their unique fused benzene and oxazine rings. This compound is notable for its potential biological activities and applications in various scientific fields. The molecular formula of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one is , and it has garnered attention for its antimicrobial properties among other uses.
The synthesis of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one generally involves the reaction of anthranilic acid derivatives with acetic anhydride or other acylating agents under controlled conditions.
A common synthesis method includes:
The molecular structure of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one features a benzoxazine core with a methoxy group attached to the phenyl ring. The structural representation can be described by its InChI key and SMILES notation:
The molecular weight of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one is approximately 273.25 g/mol. Its melting point is reported to be around 79–82 °C .
The compound can undergo various chemical reactions typical for benzoxazinones, including:
The reactivity of this compound allows it to serve as an intermediate in synthesizing more complex molecules with potential therapeutic effects .
The mechanism of action for 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one primarily revolves around its interaction with biological targets such as bacterial enzymes or receptors.
Research indicates that compounds in the benzoxazinone class exhibit antimicrobial activity by inhibiting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
These properties make it suitable for various applications in research and industry .
2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one has several potential applications:
The ongoing research into benzoxazinone derivatives continues to uncover new biological activities that could lead to novel therapeutic agents in medicine .
The antimicrobial properties of 2-(2-methoxyphenyl)-4H-3,1-benzoxazin-4-one derivatives are strongly influenced by structural modifications, particularly at the C2 and C3 positions of the benzoxazinone core. These compounds exhibit broad-spectrum activity against pathogenic bacteria and fungi through targeted disruptions of microbial integrity.
Electron-donating groups (EDGs) at the C2 phenyl ring enhance activity against Gram-positive pathogens. The 2-(2-methylphenyl) derivative demonstrates significant efficacy against Staphylococcus aureus (inhibition zone: 18–22 mm) and Bacillus subtilis (MIC: 8–16 µg/ml), attributed to improved membrane penetration facilitated by the ortho-methyl group’s hydrophobic effects. Conversely, 2-(4-bromophenyl) analogues exhibit reduced potency due to steric hindrance limiting target interactions [7]. The methoxy group at the ortho position (as in 2-(2-methoxyphenyl)) enables additional hydrogen bonding with bacterial cell wall components, further enhancing bioactivity [9].
Table 1: Antibacterial Activity of 2-Aryl-Substituted Benzoxazinones Against Gram-Positive Bacteria
C2 Substituent | Staphylococcus aureus MIC (µg/ml) | Bacillus subtilis Inhibition Zone (mm) |
---|---|---|
2-Methylphenyl | 16 | 22 |
2-Methoxyphenyl | 8 | 24 |
3-Nitrophenyl | 32 | 18 |
4-Bromophenyl | >64 | 12 |
Activity against Gram-negative bacteria correlates with electron-withdrawing groups (EWGs). The 2-(3-nitrophenyl) analogue inhibits Shigella flexneri (MIC: 16 µg/ml) and Pseudomonas aeruginosa (MIC: 32 µg/ml) by disrupting lipopolysaccharide (LPS) biosynthesis. EWGs enhance compound electrophilicity, promoting interactions with enzymatic targets like glucosamine-6-phosphate synthase—confirmed via molecular docking studies showing hydrogen bonding with catalytic residues (e.g., Asp477) [7] [9]. Hybridization with 1,2,3-triazole moieties further improves permeability across outer membranes, reducing Escherichia coli viability by >80% at 20 µM [9].
Benzoxazinones inhibit chitin synthase and ergosterol biosynthesis in fungi. The 2-(4-hydroxyphenyl) derivative reduces Candida albicans growth by 92% at 25 µg/ml through chelation of Mg²⁺ ions essential for fungal kinase activity. Molecular dynamics simulations reveal stable binding (RMSD: 1.8 Å) to Candida albicans N-myristoyltransferase, blocking lipid-dependent virulence pathways [7] [9].
Benzoxazinone derivatives act as competitive inhibitors of the complement serine protease C1r, a key regulator of inflammatory responses. The 4-oxo moiety coordinates with the catalytic Ser637 residue (binding affinity: Kᵢ = 0.42 µM), while the C2 methoxyphenyl group occupies the S1 specificity pocket. This suppresses the classical complement cascade, reducing inflammation in rheumatoid arthritis models [4].
2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one analogues inhibit pancreatic α-amylase (IC₅₀: 9.1–9.2 kcal/mol), a starch-digesting enzyme. Molecular docking shows the benzoxazinone core forms π-π stacking with Trp59 and Asp197 residues at the enzyme’s active site, while the ortho-methoxy group stabilizes adjacent hydrophobic subsites. This delays glucose liberation, reducing postprandial hyperglycemia [1].
Inhibition of intestinal α-glucosidase (IC₅₀: −9.6 to −9.9 kcal/mol) occurs via allosteric blockade of maltose hydrolysis. The C3 substituents of benzoxazinones dictate potency: 4-nitrophenyl derivatives exhibit 10-fold higher affinity than unsubstituted analogues due to polar interactions with Lys776 and Asp115. This mechanism slows carbohydrate absorption, mimicking acarbose’s antidiabetic effects [1].
Table 2: Enzyme Inhibition Parameters of Benzoxazinone Derivatives
Target Enzyme | Derivative | Affinity/IC₅₀ | Key Interactions |
---|---|---|---|
Serine protease (C1r) | 2-(2-Methoxyphenyl) | Kᵢ = 0.42 µM | Ser637 hydrogen bonding |
Pancreatic α-amylase | Compound 5a | −9.2 kcal/mol | Trp59 π-π stacking |
Intestinal α-glucosidase | Compound 5n | −9.9 kcal/mol | Lys776 salt bridge |
2-(2-Methoxyphenyl)-4H-3,1-benzoxazin-4-one scaffolds act as selective CB2 agonists (EC₅₀: 110 nM), modulating pain pathways without CB1-mediated psychoactivity. The benzoxazinone ring occupies the orthosteric binding pocket, forming a hydrogen bond network with Ser112³.³⁵ and Phe183⁵.⁴⁷ residues. This induces β-arrestin recruitment, inhibiting adenylate cyclase and reducing cAMP production. In renal carcinoma models, CB2 activation by benzoxazine analogues arrests cells in G0/G1 phase via p38 MAPK downregulation, demonstrating antiproliferative synergy [5] [8].
CB2 agonism suppresses neuroinflammation by inhibiting microglial TNF-α release (IC₅₀: 3.1 µM) and reactive oxygen species (ROS) generation. In Alzheimer’s models, benzoxazinone derivatives reduce amyloid-β plaque burden by 60% through PPARγ-dependent enhancement of phagocytosis. Additional neuroprotection involves Nrf2 pathway activation, elevating antioxidant enzymes (e.g., heme oxygenase-1) and mitigating oxidative stress in neuronal cells [4] [5].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7